molecular formula C10H10F3NO2 B6648566 N-(2,2-difluoroethyl)-5-fluoro-2-hydroxy-N-methylbenzamide

N-(2,2-difluoroethyl)-5-fluoro-2-hydroxy-N-methylbenzamide

Cat. No.: B6648566
M. Wt: 233.19 g/mol
InChI Key: JHFSAKRWOMYUDA-UHFFFAOYSA-N
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Description

N-(2,2-difluoroethyl)-5-fluoro-2-hydroxy-N-methylbenzamide is a fluorinated organic compound with significant potential in various scientific fields. The presence of fluorine atoms in its structure imparts unique properties, making it valuable in medicinal chemistry, materials science, and other applications.

Properties

IUPAC Name

N-(2,2-difluoroethyl)-5-fluoro-2-hydroxy-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO2/c1-14(5-9(12)13)10(16)7-4-6(11)2-3-8(7)15/h2-4,9,15H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHFSAKRWOMYUDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(F)F)C(=O)C1=C(C=CC(=C1)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the electrophilic 2,2-difluoroethylation of nucleophiles such as thiols, amines, and alcohols using hypervalent iodine reagents . This method offers a complementary strategy to existing difluoroethylation methods and allows access to a wide range of difluoroethylated nucleophiles.

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes using metal-based methods that transfer CF2H to C(sp2) sites both in stoichiometric and catalytic modes . These methods have streamlined access to molecules of pharmaceutical relevance and generated interest for process chemistry.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-difluoroethyl)-5-fluoro-2-hydroxy-N-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted products.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,2-difluoroethyl)-5-fluoro-2-hydroxy-N-methylbenzamide is unique due to its specific combination of fluorine atoms and functional groups, which impart distinct properties not found in other similar compounds. Its ability to act as a hydrogen bond donor and its stability make it particularly valuable in various applications .

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